

Application Notes and Protocols for OG-L002 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4][5] Proper preparation of **OG-L002** stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **OG-L002** stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for **OG-L002**.



Property	Value	Source
Molecular Weight	225.29 g/mol	[1][3][4][6]
CAS Number	1357302-64-7	[1][3][5][6]
Solubility in DMSO	≥ 22.5 mg/mL (≥ 100 mM)	[2]
Solubility in Ethanol	19 mg/mL (84.33 mM)	[1][6]
Solubility in Water	Insoluble	[1][6]
Recommended Powder Storage	-20°C for up to 3 years	[1]
Stock Solution Storage	-80°C for up to 1 year; -20°C for up to 1 month	[1]
In Vitro IC50 (LSD1)	20 nM	[1][2][3][4][5][6]

Experimental Protocol: Preparation of OG-L002 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of OG-L002 in DMSO.

Materials:

- OG-L002 powder
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Water bath or heat block set to 37°C

Procedure:

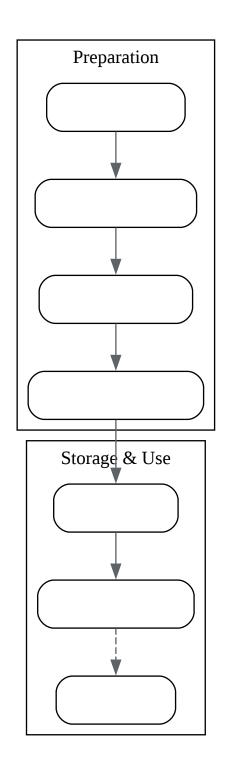


- Pre-warming: Allow the OG-L002 powder vial and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
- Weighing: Accurately weigh the desired amount of OG-L002 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.25 mg of OG-L002.
 - Calculation:Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular
 Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.001 L x 0.010 mol/L x 225.29 g/mol x 1000 mg/g = 2.25 mg
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the OG-L002 powder. For a 10 mM solution from 2.25 mg of powder, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the OG-L002 powder is completely dissolved.[7]
 Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
 Visually inspect the solution to ensure there are no visible particulates.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot
 the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
- Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Note on DMSO Quality: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of **OG-L002**.[1]

Visualizations Experimental Workflow



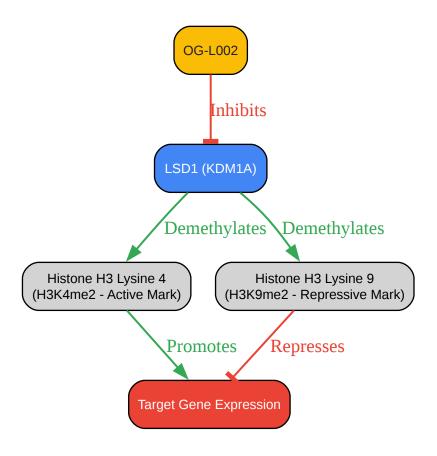


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Caption: Workflow for preparing **OG-L002** stock solution.

Signaling Pathway of OG-L002 Action





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Caption: OG-L002 inhibits LSD1, altering histone methylation.

Applications and Further Considerations

OG-L002 has been utilized in a variety of research applications, primarily focusing on its ability to inhibit LSD1.

- Virology: OG-L002 has been shown to epigenetically block the lytic replication and reactivation of the herpes simplex virus (HSV) from latency by inhibiting viral immediate-early gene expression.[1][2][4][5]
- Oncology: As LSD1 is overexpressed in many cancers, inhibitors like OG-L002 are valuable tools for studying cancer epigenetics.
- Hematology: Studies have demonstrated that OG-L002 can stimulate fetal hemoglobin synthesis, suggesting its potential as a therapeutic agent for sickle cell disease.[8]



When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[9] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments to account for any solvent effects. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 are often required to maintain solubility in aqueous environments.[1][6]

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